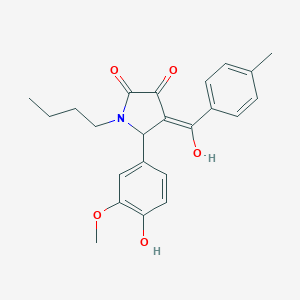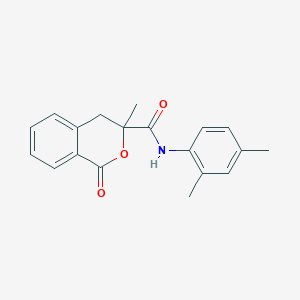![molecular formula C24H27N5O B356382 2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 843636-83-9](/img/structure/B356382.png)
2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline core. For example, the reaction between a substituted aniline and a dicarbonyl compound under acidic conditions can yield the desired core structure.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Isopentyl Group: The isopentyl group can be attached via alkylation reactions, using an alkyl halide and a suitable base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the amino group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the isopentyl group and the specific positioning of the dimethylphenyl group contribute to its unique reactivity and potential therapeutic applications.
Properties
CAS No. |
843636-83-9 |
|---|---|
Molecular Formula |
C24H27N5O |
Molecular Weight |
401.5g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethylphenyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H27N5O/c1-14(2)11-12-26-24(30)20-21-23(28-18-8-6-5-7-17(18)27-21)29(22(20)25)19-13-15(3)9-10-16(19)4/h5-10,13-14H,11-12,25H2,1-4H3,(H,26,30) |
InChI Key |
UKCPVMAYNHIRPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC(C)C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(3-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356299.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356300.png)
![1-(4-Bromophenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356303.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356306.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356307.png)
![7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356308.png)


![7-butan-2-yl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B356314.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B356315.png)
![7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B356316.png)
![4-cinnamoyl-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356317.png)
amine](/img/structure/B356321.png)

